![molecular formula C16H17N7O8 B392370 N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE](/img/structure/B392370.png)
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE is a complex organic compound featuring multiple functional groups, including nitroaniline and oxadiazole moieties
准备方法
The synthesis of N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE involves multiple steps. One common synthetic route starts with the preparation of the 2,4-bisnitroaniline intermediate, which is then reacted with 2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as high-energy materials and polymers with unique properties.
作用机制
The mechanism by which N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.
相似化合物的比较
Similar compounds to N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE include:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its use in insensitive energetic materials.
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Synthesized through reactions involving nitro and amino derivatives.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C16H17N7O8 |
|---|---|
分子量 |
435.35g/mol |
IUPAC 名称 |
N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H17N7O8/c1-9-14(20-30-18-9)28-7-16(3,8-29-15-10(2)19-31-21-15)17-12-5-4-11(22(24)25)6-13(12)23(26)27/h4-6,17H,7-8H2,1-3H3 |
InChI 键 |
RWHOSZHJYNWBOD-UHFFFAOYSA-N |
SMILES |
CC1=NON=C1OCC(C)(COC2=NON=C2C)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1=NON=C1OCC(C)(COC2=NON=C2C)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



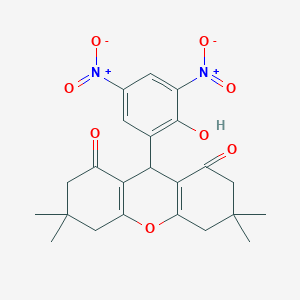
![Methyl 4-(3,3-dimethyl-1-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzoate](/img/structure/B392290.png)
![N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B392291.png)
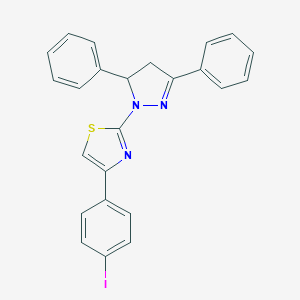
![ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392294.png)

![2-(2-methyl-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392299.png)
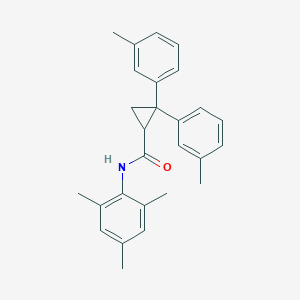
![(4Z)-N-(2-methyl-5-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B392304.png)
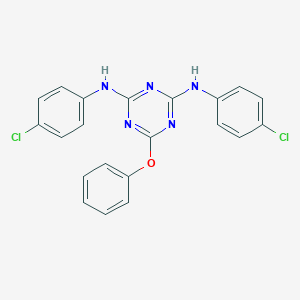
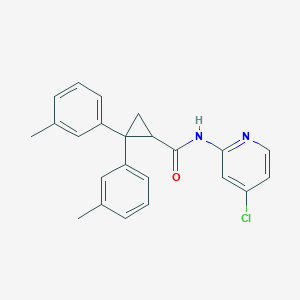
![4-(4-Bromophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392309.png)
![methyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B392310.png)
